The Chemical Architecture of ζ-Carotene: A Technical Guide for Scientific Professionals
The Chemical Architecture of ζ-Carotene: A Technical Guide for Scientific Professionals
Introduction
Zeta-carotene (ζ-carotene) is a pivotal, acyclic C40 isoprenoid and a key intermediate in the biosynthesis of carotenoids in plants and some microorganisms.[1] Unlike the more commonly known cyclic carotenoids such as α-carotene and β-carotene, ζ-carotene possesses a linear polyene backbone.[1] Its chemical structure is fundamental to its role as a precursor to lycopene and, subsequently, a wide array of bioactive carotenoids. This guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies pertinent to ζ-carotene, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Structure and Isomerism
Zeta-carotene is a tetraterpenoid characterized by a long, unsaturated hydrocarbon chain.[2] Its structure is similar to that of lycopene but contains four additional hydrogen atoms, resulting in a less extensive system of conjugated double bonds.[1] This reduced conjugation is a defining feature that dictates its unique physicochemical and spectral properties.
The molecule exhibits significant geometric isomerism due to the presence of multiple carbon-carbon double bonds.[3] The most biologically relevant isomers include all-trans and various cis configurations, such as 9,9'-di-cis-ζ-carotene, which is a primary product of the enzyme phytoene desaturase in plants.[3]
Quantitative and Physicochemical Data
The structural and physical properties of ζ-carotene are summarized in the table below, providing a quantitative basis for experimental design and analysis.
| Property | Data |
| Molecular Formula | C₄₀H₆₀ |
| Molecular Weight | 540.9 g/mol |
| IUPAC Name (all-trans) | (6E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene[3] |
| CAS Number | 72746-33-9 |
| Physical Description | Solid[4] |
| Solubility | Insoluble in water; Soluble in organic solvents like hexane and chloroform. |
| UV-Vis Absorption Maxima (λmax) | Typically exhibits major absorption peaks around 400 nm and 450 nm in organic solvents.[5] |
Biosynthesis of ζ-Carotene
Zeta-carotene is a critical checkpoint in the carotenoid biosynthetic pathway. Its formation and subsequent conversion are tightly regulated by a series of desaturase and isomerase enzymes. The pathway illustrates the conversion of cis-isomers, which is a key feature in plant carotenoid synthesis.
Caption: Biosynthesis pathway showing the enzymatic conversion of phytoene to lycopene via ζ-carotene isomers.
Experimental Protocols
The isolation and characterization of ζ-carotene require meticulous procedures to prevent degradation and isomerization. The following sections detail generalized yet critical experimental methodologies.
Extraction of ζ-Carotene from Plant Material
This protocol outlines a standard procedure for the extraction of carotenoids, including ζ-carotene, from plant tissues.
Materials:
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Plant tissue (e.g., tomato mutants, maize endosperm)
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Liquid nitrogen
-
Extraction solvent: Hexane:Acetone:Ethanol (2:1:1 v/v/v) with 0.1% Butylated Hydroxytoluene (BHT)
-
Saponification solution: 10% (w/v) Potassium Hydroxide (KOH) in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
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Mortar and pestle, centrifuge, rotary evaporator
Procedure:
-
Homogenization: Freeze a known weight of plant tissue (e.g., 1-5 g) with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Solvent Extraction: Transfer the powder to a centrifuge tube. Add 10-20 mL of the extraction solvent. Vortex vigorously for 2-3 minutes and sonicate for 5 minutes in the dark.
-
Centrifugation: Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C. Decant the supernatant into a clean flask.
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Re-extraction: Repeat the extraction process on the pellet two more times or until the pellet is colorless. Pool all the supernatants.
-
Saponification (Optional): To remove chlorophylls and lipids, add an equal volume of 10% methanolic KOH to the pooled extract. Incubate in the dark at room temperature for 1-2 hours or overnight at 4°C.
-
Phase Separation: Transfer the saponified extract to a separatory funnel. Add an equal volume of saturated NaCl solution to facilitate phase separation.
-
Carotenoid Recovery: Extract the upper organic phase containing the carotenoids. Wash the aqueous phase twice with small volumes of hexane. Pool all organic phases.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness under a stream of nitrogen using a rotary evaporator at a temperature below 40°C.
-
Storage: Re-dissolve the carotenoid residue in a small, known volume of a suitable solvent (e.g., hexane or mobile phase for HPLC) and store under nitrogen at -20°C or lower, protected from light.
HPLC-DAD Analysis for Separation and Quantification
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the standard method for separating and quantifying ζ-carotene isomers. C30 columns are highly recommended for their superior ability to resolve geometric isomers.[6]
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a quaternary pump, autosampler, and a column thermostat.
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Column: Reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvents is typically used. For example:
-
Solvent A: Methanol/Acetonitrile/Water (e.g., 81:14:5 v/v/v)
-
Solvent B: Methyl-tert-butyl ether (MTBE)
-
-
Gradient Elution: A linear gradient starting with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the highly nonpolar carotenoids. A specific gradient should be optimized based on the exact column and system.[7][8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection: Diode Array Detector monitoring at multiple wavelengths, primarily at the λmax of ζ-carotene (~400 nm and 450 nm).[5]
Procedure:
-
Sample Preparation: Ensure the dried extract is fully dissolved in the initial mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Identification: Tentatively identify ζ-carotene isomers based on their retention times compared to available standards and their characteristic UV-Vis spectra obtained from the DAD (three-peak absorption pattern).
-
Quantification: Generate a calibration curve using an authentic ζ-carotene standard of known concentration. Calculate the concentration in the sample by integrating the peak area at the relevant wavelength.
Definitive Structure Elucidation
For unambiguous identification of ζ-carotene isomers, especially in complex biological matrices, hyphenated techniques are employed.
-
HPLC-MS (Mass Spectrometry): Coupling HPLC with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) MS provides molecular weight information, confirming the identity of the C₄₀H₆₀ backbone.
-
HPLC-NMR (Nuclear Magnetic Resonance): On-line or stopped-flow HPLC-NMR allows for the acquisition of ¹H and ¹³C NMR spectra of the isolated peaks, providing definitive structural information about the specific configuration of the double bonds in each isomer.[9]
Analytical Workflow Visualization
The logical flow from sample preparation to final data analysis is a critical component of robust scientific investigation.
Caption: A generalized workflow for the extraction, analysis, and characterization of ζ-carotene.
References
- 1. ζ-Carotene - Wikipedia [en.wikipedia.org]
- 2. NP-MRD: Showing NP-Card for ζ -carotene (NP0291175) [np-mrd.org]
- 3. Buy zeta-Carotene | 13587-06-9 [smolecule.com]
- 4. Zeta-Carotene | C40H60 | CID 6440490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of 9-cis beta-carotene and zeta-carotene in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prumlab.yale.edu [prumlab.yale.edu]
